An In-depth Technical Guide to the Synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide
An In-depth Technical Guide to the Synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a plausible synthetic pathway for N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide, a complex benzamide derivative. The proposed synthesis involves a multi-step sequence, including the preparation of a key substituted benzoic acid intermediate followed by an amide coupling reaction. This guide details the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthetic workflow.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The primary disconnection is at the amide bond, leading to two key precursors: 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoic acid (a substituted benzoic acid) and 4-chloro-3-(trifluoromethyl)aniline (a commercially available aniline derivative). The synthesis of the benzoic acid intermediate is the more complex part of the pathway, starting from the readily available 2,6-dihydroxybenzoic acid.
Synthesis Pathway
The proposed forward synthesis is outlined in the following schematic diagram:
Experimental Protocols
The following protocols are proposed for the synthesis of the target molecule.
Step 1: Esterification of 2,6-Dihydroxybenzoic Acid
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Reaction: 2,6-Dihydroxybenzoic acid is converted to its methyl ester to protect the carboxylic acid functionality.
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Procedure: To a solution of 2,6-dihydroxybenzoic acid (1.0 eq) in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux and stirred for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford Methyl 2,6-dihydroxybenzoate.
Step 2: Selective Ethylation of Methyl 2,6-dihydroxybenzoate
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Reaction: One of the hydroxyl groups is selectively ethylated using ethyl iodide.
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Procedure: To a solution of Methyl 2,6-dihydroxybenzoate (1.0 eq) in acetone, anhydrous potassium carbonate (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Ethyl iodide (1.1 eq) is then added, and the reaction mixture is heated to reflux for 8-12 hours. The reaction progress is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 2-ethoxy-6-hydroxybenzoate.
Step 3: Synthesis of Methyl 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoate
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Reaction: The remaining hydroxyl group is alkylated with 2-(dimethylamino)ethyl chloride.
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Procedure: To a solution of Methyl 2-ethoxy-6-hydroxybenzoate (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise. The mixture is stirred at 0°C for 30 minutes, after which a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) and triethylamine (1.2 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give Methyl 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoate.
Step 4: Hydrolysis of the Ester
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Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid.
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Procedure: Methyl 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoate (1.0 eq) is dissolved in a mixture of methanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 4-5 with concentrated hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoic acid.
Step 5: Amide Coupling
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Reaction: The synthesized carboxylic acid is coupled with 4-chloro-3-(trifluoromethyl)aniline to form the final product.
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Procedure: To a solution of 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere are added HATU (1.1 eq) and DIPEA (3.0 eq). The mixture is stirred at room temperature for 15 minutes. 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is poured into water, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated lithium chloride solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradient) to afford N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide.
Data Presentation
Table 1: Starting Materials and Reagents
| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2,6-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | Starting Material |
| Methanol | CH₄O | 32.04 | Reagent/Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |
| Ethyl Iodide | C₂H₅I | 155.97 | Reagent |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Sodium Hydride | NaH | 24.00 | Base |
| 2-(Dimethylamino)ethyl chloride hydrochloride | C₄H₁₁Cl₂N | 144.04 | Reagent |
| Sodium Hydroxide | NaOH | 40.00 | Reagent |
| 4-Chloro-3-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | Starting Material |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling Reagent |
| DIPEA | C₈H₁₉N | 129.24 | Base |
| DMF | C₃H₇NO | 73.09 | Solvent |
Table 2: Intermediates and Final Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 2,6-dihydroxybenzoate | C₈H₈O₄ | 168.15 |
| Methyl 2-ethoxy-6-hydroxybenzoate | C₁₀H₁₂O₄ | 196.20 |
| Methyl 2-(2-(dimethylamino)ethoxy)-6-ethoxybenzoate | C₁₅H₂₃NO₄ | 281.35 |
| 2-(2-(Dimethylamino)ethoxy)-6-ethoxybenzoic acid | C₁₄H₂₁NO₄ | 267.32 |
| N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide | C₂₀H₂₂ClF₃N₂O₃ | 430.85 |
Conclusion
The proposed synthesis pathway provides a viable route to N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide. The key challenges lie in the selective alkylation of the dihydroxybenzoic acid intermediate, which can be addressed through a protection-alkylation-alkylation-deprotection sequence. The final amide coupling can be achieved using standard, robust coupling reagents. This guide serves as a foundational document for researchers and professionals in the field of drug discovery and development, enabling the synthesis and further investigation of this and structurally related compounds. Optimization of reaction conditions and purification methods will be necessary to achieve high yields and purity of the final product.
